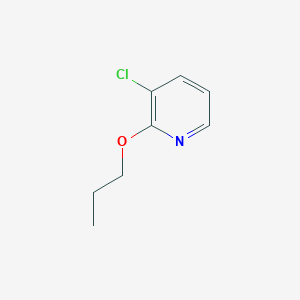

3-Chloro-2-propoxypyridine

Description

3-Chloro-2-propoxypyridine (CAS: 1289045-77-7) is a halogenated pyridine derivative with a propoxy (-OCH₂CH₂CH₃) substituent at position 2 and a chlorine atom at position 3. Its molecular formula is C₈H₁₀ClNO, and it has a calculated molecular weight of 171.45 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions and functional group transformations. Commercial samples are available at 95% purity . Derivatives such as this compound-4-boronic acid (CAS: 2096341-56-7) highlight its role in Suzuki-Miyaura coupling, a critical step in constructing complex organic molecules .

Properties

IUPAC Name |

3-chloro-2-propoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKZIGSNVRWBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-propoxypyridine typically involves the reaction of 3-chloropyridine with propyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 2-position with the propoxy group. The general reaction scheme is as follows:

3-Chloropyridine+Propyl AlcoholBase, Refluxthis compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to increase the reaction rate and yield. The use of continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-propoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

Nucleophilic Substitution: Products include 3-amino-2-propoxypyridine, 3-thio-2-propoxypyridine, and 3-alkoxy-2-propoxypyridine.

Oxidation: Products include 3-chloro-2-pyridinecarboxaldehyde and 3-chloro-2-pyridinecarboxylic acid.

Reduction: Products include 3-chloro-2-propoxypiperidine.

Scientific Research Applications

3-Chloro-2-propoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The propoxy group and chlorine atom contribute to its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

2-Chloro-5-(propan-2-yloxy)pyridine

- Substituents : Isopropoxy (-OCH(CH₃)₂) at position 5, chlorine at position 2.

- Positional Effects: Substitution at position 5 (vs. position 2) alters the electron density distribution on the pyridine ring, influencing interactions with biological targets or catalysts .

6-Chloro-2-methoxy-3-nitropyridine (CAS: 22280-56-4)

- Substituents: Methoxy (-OCH₃) at position 2, nitro (-NO₂) at position 3, chlorine at position 6.

- Key Differences :

- Electron-Withdrawing Effects : The nitro group strongly deactivates the pyridine ring, making it more reactive in nucleophilic aromatic substitution compared to the electron-donating propoxy group in this compound.

- Applications : Nitro-substituted pyridines are often precursors to amines via reduction, a pathway less relevant to alkoxy-substituted analogs .

Cyclopropyl-Substituted Analogs

3-Chloro-2-cyclopropylpyridine (CAS: 1355066-87-3)

- Molecular Formula : C₈H₈ClN

- Molecular Weight : 153.61 g/mol

- Key Differences :

- Steric and Electronic Profile : The cyclopropyl group is rigid and moderately electron-donating, contrasting with the flexible, oxygen-containing propoxy group. This rigidity may enhance metabolic stability in drug design.

- Synthetic Utility : High-yield synthesis methods (e.g., via cyclopropanation of allylic precursors) are well-documented for this compound, whereas propoxy-substituted analogs may require nucleophilic substitution under basic conditions .

Heterocyclic and Functionalized Derivatives

3-Chloro-2-(1H-pyrrol-1-yl)pyridine (CAS: 914457-19-5)

- Molecular Formula : C₉H₇ClN₂

- Molecular Weight : 178.62 g/mol

- This makes the compound suitable for coordination chemistry or as a ligand in catalysis .

3-((5-Chloropyridin-2-yl)oxy)propan-1-amine (CAS: 1251300-87-4)

- Molecular Formula : C₈H₁₁ClN₂O

- Key Differences: Amine Functionalization: The terminal amine group enables participation in condensation reactions or salt formation, expanding its utility in pharmaceutical intermediate synthesis compared to non-amine analogs .

Boronic Acid Derivatives

Derivatives of this compound, such as this compound-4-boronic acid (CAS: 2096341-56-7, 98% purity), are critical for cross-coupling reactions. These compounds exhibit enhanced reactivity in Suzuki-Miyaura couplings compared to non-boronic analogs, enabling the construction of biaryl structures prevalent in drug discovery .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects : The propoxy group in this compound donates electrons via resonance, activating the pyridine ring toward electrophilic substitution at specific positions. This contrasts with nitro-substituted analogs, which deactivate the ring .

- Steric Considerations : Linear alkoxy groups (e.g., propoxy) offer less steric hindrance than branched (isopropoxy) or cyclic (cyclopropyl) substituents, facilitating reactions at adjacent positions .

- Synthetic Versatility : Boronic acid derivatives of this compound underscore its role in modular synthesis, enabling rapid diversification of pyridine-based scaffolds .

Biological Activity

3-Chloro-2-propoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory, antiviral, and anticancer activities, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound belongs to a class of pyridine derivatives known for their diverse biological activities. The presence of the chloro and propoxy substituents on the pyridine ring influences its pharmacological properties.

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds related to pyridine derivatives exhibit significant anti-inflammatory effects. For instance, the anti-inflammatory activity of this compound was assessed through its ability to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).

| Compound | ED50 (µM) | Comparison Drug | ED50 (µM) |

|---|---|---|---|

| This compound | 9.47 | Indomethacin | 9.17 |

The data indicates that this compound has comparable efficacy to indomethacin, a commonly used anti-inflammatory drug .

2. Antiviral Activity

Research has shown that pyridine derivatives can exhibit antiviral properties. In vitro studies indicated that this compound demonstrates inhibitory effects against various viral strains, including those responsible for respiratory infections. The compound's mechanism involves interference with viral replication processes.

The IC50 values suggest that this compound is effective at micromolar concentrations, indicating potential for therapeutic applications in viral infections.

3. Anticancer Activity

The anticancer potential of pyridine derivatives has been widely documented. Studies focusing on the cytotoxic effects of this compound against various cancer cell lines revealed promising results.

These findings underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo.

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study using a rat model, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, demonstrating its anti-inflammatory properties. The study reported a reduction in edema volume by approximately 40% compared to control groups.

Case Study 2: Antiviral Efficacy Against Respiratory Viruses

A study evaluated the efficacy of this compound against respiratory syncytial virus (RSV). The compound was administered to infected cell cultures, resulting in a significant decrease in viral load as measured by plaque-forming units (PFUs), indicating its potential as an antiviral agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.